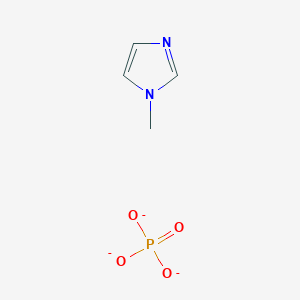
1-methyl-1H-imidazole phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole phosphate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 This compound is known for its versatility and utility in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole phosphate can be synthesized through several methods. One common approach involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles and suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1-Methyl-1H-imidazole phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole phosphate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The phosphate group plays a crucial role in these interactions by enhancing the binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-1H-imidazole phosphate can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the phosphate group and has different reactivity and applications.
Imidazole: The parent compound without any substitutions, used widely in various fields.
N-Substituted Imidazoles: These compounds have different substituents at the nitrogen atom, leading to varied properties and applications.
Properties
Molecular Formula |
C4H6N2O4P-3 |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-methylimidazole;phosphate |
InChI |
InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4)/p-3 |
InChI Key |
GQLRFPJNVQIFPK-UHFFFAOYSA-K |
Canonical SMILES |
CN1C=CN=C1.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


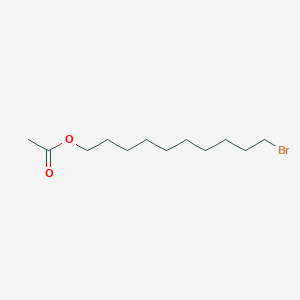
![1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine](/img/structure/B11752560.png)
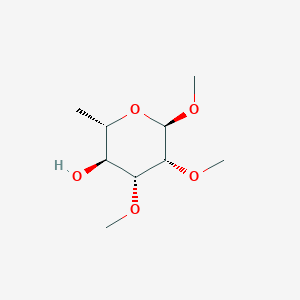
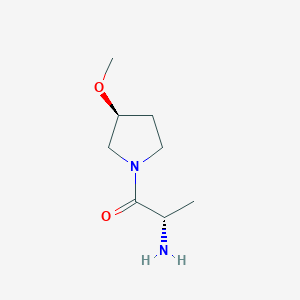
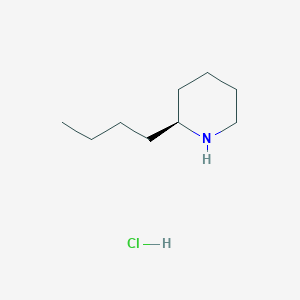
![tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B11752593.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
![3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
![[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol](/img/structure/B11752606.png)

![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
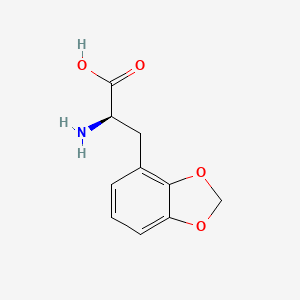
![Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate](/img/structure/B11752648.png)
